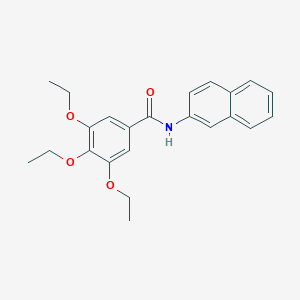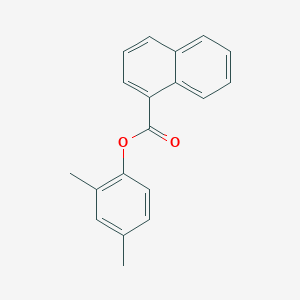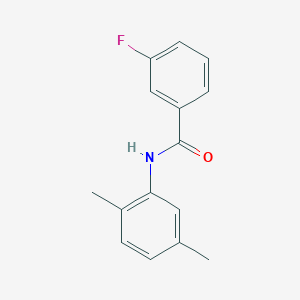
N-(3-methylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol It is known for its unique structure, which includes a tetrahydrofuran ring and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 3-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(3-methylphenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(3-methylphenyl)oxolane-2-carboxamide
- N-(4-methylphenyl)tetrahydro-2-furancarboxamide
- N-(2-methylphenyl)tetrahydro-2-furancarboxamide
- N-(3-methylphenyl)tetrahydro-2-thiophenecarboxamide
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of a tetrahydrofuran ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Clave InChI |
MGUKYJNVUXCTSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCO2 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















